4-(2-Isopropoxypropan-2-yl)thiazol-2-amine
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Overview
Description
4-(2-Isopropoxypropan-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
The synthesis of 4-(2-Isopropoxypropan-2-yl)thiazol-2-amine typically involves multi-step synthetic routes. One common method includes the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce the thiazole ring . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-(2-Isopropoxypropan-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Isopropoxypropan-2-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-(2-Isopropoxypropan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity . This can lead to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar compounds to 4-(2-Isopropoxypropan-2-yl)thiazol-2-amine include other thiazole derivatives like 4-(4-chlorothiophen-2-yl)thiazol-2-amine and 4-(pyridin-4-yl)thiazol-2-amine . These compounds share the thiazole ring structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique isopropoxypropan-2-yl group in this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H16N2OS |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-(2-propan-2-yloxypropan-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H16N2OS/c1-6(2)12-9(3,4)7-5-13-8(10)11-7/h5-6H,1-4H3,(H2,10,11) |
InChI Key |
CUMHUCOGYXJURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(C)C1=CSC(=N1)N |
Origin of Product |
United States |
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